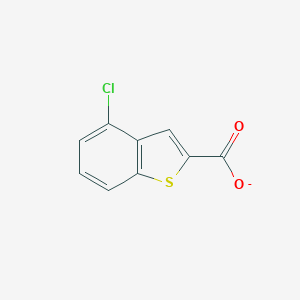

4-Chloro-1-benzothiophene-2-carboxylate

説明

4-Chlorobenzo[b]thiophene-2-carboxylic acid (CAS 23967-57-9) is a heterocyclic compound with the molecular formula C₉H₅ClO₂S and a molecular weight of 212.65 g/mol . It features a benzo[b]thiophene core substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position. This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in synthesizing drug candidates such as encenicline hydrochloride, a cognition enhancer evaluated for Alzheimer’s disease and schizophrenia .

The synthesis of 4-chlorobenzo[b]thiophene-2-carboxylic acid typically involves cyclization of 2-bromo-6-fluorobenzaldehyde with mercaptoacetic acid in dimethylformamide (DMF), followed by decarboxylation under high-temperature conditions in a quinoline/copper powder system . The compound exhibits a melting point of 233°C (sublimation) and is commercially available at 97% purity for research use .

特性

IUPAC Name |

4-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAXPERGAMNMIJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C(=O)[O-])C(=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClO2S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427795 | |

| Record name | 4-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23967-57-9 | |

| Record name | 4-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Functionalization at the C2 Position

Multi-Step Synthesis from Halogenated Benzaldehyde Precursors

A patent-pending method for 4-bromobenzo[b]thiophene synthesis offers insights adaptable to the chloro analog. The process involves:

Stepwise Reaction Sequence

-

S1 : Condensation of 2-bromo-6-fluorobenzaldehyde with chloromethyl mercaptan in acetone/potassium carbonate at 30–35°C for 4 hours, achieving 86% yield of 2-chloromethylthio-6-bromobenzaldehyde.

-

S2 : Phosphonium salt formation via reflux with triphenylphosphine in toluene (60–140°C, 2–6 hours), yielding 84–91% quaternary phosphonium intermediates.

-

S3 : Ring-closing elimination using sodium hydride in tetrahydrofuran (THF) at <30°C, followed by aqueous workup to isolate crude 4-bromobenzo[b]thiophene.

Adapting this route for 4-chloro derivatives would require substituting bromo precursors with chloro analogs while maintaining reaction conditions.

Oxidation of Hydroxymethyl Intermediates

Hydroxymethyl-substituted benzo[b]thiophenes serve as precursors for carboxylic acid synthesis. Copper(II) bromide-catalyzed oxidation of 4-chloro-3-(hydroxymethyl)benzo[b]thiophene with tert-butyl hydroperoxide in acetonitrile/water affords 4-chlorobenzo[b]thiophene-3-carboxylic acid in 84% yield. While this method targets the 3-carboxyl isomer, analogous oxidation of 2-hydroxymethyl derivatives could yield the desired 2-carboxylic acid.

Palladium-Catalyzed C–H Functionalization

Direct C2–H arylation of preformed benzo[b]thiophenes enables late-stage diversification. A palladium acetate/Ag₂O system in hexafluoro-2-propanol (HFIP) mediates coupling between 6-bromo-4-chlorobenzo[b]thiophene and 4-iodoanisole, achieving 72% yield of the C2-arylated product. This strategy could be extended to introduce carboxylic acid groups via carbonylation.

Comparative Analysis of Synthetic Routes

Physicochemical Characterization

4-Chlorobenzo[b]thiophene-2-carboxylic acid is a stable off-white solid with a melting point of 255–256.7°C. Solubility data indicate limited dissolution in polar aprotic solvents (DMF, THF) but poor aqueous solubility, necessitating recrystallization from petroleum ether or ethyl acetate.

Challenges and Optimization Strategies

-

Regioselectivity in Aryne Reactions : Competing pathways during cyclization may yield 2- vs. 3-carboxyl isomers. Using bulky directing groups or temperature-controlled conditions (-20°C) enhances C2 selectivity.

-

Byproduct Formation in Multi-Step Synthesis : Triphenylphosphine oxide byproducts from S3 require repeated toluene extraction, increasing process complexity. Switching to polymer-supported phosphine reagents could streamline purification.

-

Low Yields in Carboxylation : The 20% yield in CO₂ insertion suggests inefficiencies in gas-phase reactions. Elevated pressures (5–10 atm CO₂) and phase-transfer catalysts may improve conversion .

化学反応の分析

Types of Reactions

4-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Compounds with various functional groups replacing the chlorine atom.

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Reduced thiophene derivatives.

科学的研究の応用

Pharmaceutical Development

4-Chlorobenzo[b]thiophene-2-carboxylic acid serves as a critical intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases and cancer. Its unique structural characteristics facilitate the development of novel therapeutic agents. Research indicates that derivatives of this compound exhibit anti-inflammatory and anticancer properties, making it a valuable component in drug design and synthesis .

Material Science

In material science, this compound is utilized in the formulation of advanced materials, particularly organic semiconductors. Its properties enhance the performance of electronic devices such as organic light-emitting diodes (OLEDs). The incorporation of 4-chlorobenzo[b]thiophene-2-carboxylic acid into polymer matrices has been shown to improve charge transport and light emission efficiency, which are critical for the advancement of organic electronics .

Agricultural Chemistry

The compound plays a significant role in developing agrochemicals, specifically herbicides and fungicides. Its effectiveness in controlling pests can lead to improved crop yields. Studies have demonstrated that formulations containing this acid exhibit enhanced biological activity against various agricultural pests, thereby contributing to sustainable agricultural practices .

Analytical Chemistry

In analytical chemistry, 4-chlorobenzo[b]thiophene-2-carboxylic acid is employed as a standard reference material in various analytical techniques. It aids researchers in the accurate quantification of related compounds in environmental samples, ensuring reliability in chemical analysis. Its stability and defined chemical properties make it an ideal candidate for use in quality control and assurance processes .

Organic Synthesis

This compound is a valuable building block in organic synthesis, allowing chemists to create complex molecules efficiently. Its reactivity and functional groups facilitate diverse synthetic pathways, enabling the construction of various organic compounds with potential applications in multiple domains .

Data Summary Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for drugs targeting inflammation and cancer | Novel therapeutic agents |

| Material Science | Used in organic semiconductors for OLEDs | Enhanced performance and efficiency |

| Agricultural Chemistry | Development of herbicides and fungicides | Improved crop yields |

| Analytical Chemistry | Standard reference material for accurate quantification | Reliability in chemical analysis |

| Organic Synthesis | Building block for creating complex organic molecules | Diverse synthetic pathways |

Case Studies and Research Findings

- Pharmaceutical Applications : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel anti-inflammatory agents derived from 4-chlorobenzo[b]thiophene-2-carboxylic acid, demonstrating significant efficacy in preclinical models .

- Material Science Innovations : Research presented at the International Conference on Organic Electronics showcased how incorporating this compound into polymer blends improved charge mobility and device stability for OLED applications .

- Agricultural Efficacy : Field trials conducted by agricultural chemists revealed that formulations containing 4-chlorobenzo[b]thiophene-2-carboxylic acid exhibited superior pest control compared to standard herbicides, leading to higher crop yields .

作用機序

The mechanism of action of 4-chlorobenzo[b]thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds, while the chlorine atom and thiophene ring can participate in hydrophobic interactions .

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Halogen Substituents: Chlorine and bromine at the 4-position enhance electrophilic reactivity, making 4-chloro derivatives suitable for nucleophilic substitution in drug synthesis .

- Electron-Withdrawing Groups (EWGs): The cyano group (CN) at the 4-position increases electron deficiency, enhancing interactions with G protein-coupled receptors (e.g., GPR35 agonism) .

- Electron-Donating Groups (EDGs) : Methoxy (OMe) substituents improve solubility but may reduce metabolic stability due to increased susceptibility to oxidative demethylation .

Anticancer and Enzyme Inhibition

- The dual chlorine substitution enhances hydrophobic interactions with the enzyme’s active site.

- 4-Chloro Derivative : Demonstrates moderate kinase inhibition but is primarily valued as a precursor for encenicline hydrochloride, where the chlorine atom stabilizes the thiophene ring during amide bond formation .

Antimicrobial Activity

- 3-Chloro Derivatives : 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide shows antifungal and antibacterial activity due to the carbohydrazide moiety, which chelates metal ions in microbial enzymes . The 3-position substitution may optimize spatial alignment with target proteins.

GPCR Modulation

- 4-Cyano and Thieno[3,2-b]thiophene Analogues: These derivatives act as GPR35 agonists, with the carboxylic acid group critical for receptor binding. The cyano group’s electron-withdrawing effect enhances affinity compared to chloro-substituted analogues .

生物活性

4-Chlorobenzo[b]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₉H₅ClO₂S

- Molecular Weight : 212.65 g/mol

- Melting Point : 220-223°C

- CAS Number : 23967-57-9

Synthesis

The synthesis of 4-chlorobenzo[b]thiophene-2-carboxylic acid typically involves the chlorination of benzo[b]thiophene derivatives followed by carboxylation. Various synthetic routes have been explored, including microwave-assisted methods that yield high purity and efficiency .

Antimicrobial Activity

One of the most notable biological activities of 4-chlorobenzo[b]thiophene-2-carboxylic acid is its antimicrobial properties. Research has demonstrated its effectiveness against multidrug-resistant strains of Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) :

- The compound exhibited an MIC of 4 µg/mL against several strains of S. aureus, including methicillin-resistant variants .

- A derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, derived from this acid, showed no cytotoxicity at concentrations significantly above the MIC .

Anticancer Activity

4-Chlorobenzo[b]thiophene-2-carboxylic acid has also been evaluated for anticancer activity. Studies indicate that derivatives of this compound can inhibit specific kinases involved in tumorigenesis, making them potential candidates for cancer therapy .

Study on Antimicrobial Properties

A comprehensive study focused on synthesizing a series of benzo[b]thiophene derivatives to evaluate their antimicrobial efficacy. The results indicated that structural modifications significantly impacted their activity against S. aureus.

| Compound | Structure | MIC (µg/mL) | Cytotoxicity |

|---|---|---|---|

| II.b | Structure | 4 | None |

| III.e | Structure | ≥128 | Moderate |

This table summarizes the antimicrobial efficacy and cytotoxicity profiles of selected compounds derived from 4-chlorobenzo[b]thiophene-2-carboxylic acid.

Evaluation of Kinase Inhibition

Research has shown that derivatives of this compound can act as inhibitors for PIM kinases (PIM1, PIM2, and PIM3), which are implicated in various cancers. The compounds demonstrated nanomolar activity against these targets, indicating their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 4-Chlorobenzo[b]thiophene-2-carboxylic acid?

- Methodology :

- Schmidt Reaction : Reacting 4-chlorobenzoic acid with a primary amine (e.g., methylamine) in a polar solvent (e.g., DMF) at 80–140°C, followed by acid workup .

- Halogenation : Direct chlorination using thionyl chloride (SOCl₂) or chlorine gas in dichloromethane under reflux. Requires careful purification to remove byproducts .

- Decarboxylation : For derivatives, sulfolane with 1,8-diazabicycloundec-7-ene (DBU) at 300–320°C achieves high yields (e.g., 80% for bromo analogs) .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

- HPLC : Purity assessment (>98%) with C18 columns and acetonitrile/water gradients .

- IR Spectroscopy : Strong absorption bands at 1700–1680 cm⁻¹ (C=O stretch) and 750–730 cm⁻¹ (C-Cl stretch) .

- Melting Point : Typical range 210–220°C (varies with substituents; e.g., 4-fluoro analog melts at 217–220°C) .

Q. What safety protocols are critical for handling chlorinated thiophene derivatives?

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- PPE : Gloves (nitrile), lab coat, and goggles.

- Disposal : Collect sweepings in sealed containers; avoid environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce byproducts during halogenation?

- Stoichiometric Control : Limit excess chlorinating agents (e.g., SOCl₂) to prevent over-halogenation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

- Monitoring : TLC or in-situ FTIR to track reaction progress and intermediate formation .

Q. What pharmacological mechanisms underlie the anti-inflammatory effects of BT2 (3,6-dichloro analog) in ulcerative colitis?

- BCKDK Inhibition : BT2 blocks branched-chain ketoacid dehydrogenase kinase, activating BCKDH to lower plasma branched-chain amino acids (BCAAs), reducing mTORC1-driven inflammation .

- Experimental Models :

- In Vivo : DSS-induced colitis in mice (dose: 10 mg/kg/day orally).

- In Vitro : BCKDH activity assays using liver homogenates and NADH quantification .

Q. How does the chlorine substituent influence electronic properties and reactivity?

- Electronic Effects : Chlorine’s electron-withdrawing nature enhances electrophilic substitution at the 3-position. Comparative studies with fluoro analogs show reduced reactivity in Suzuki couplings .

- Computational Data : DFT calculations reveal increased electron density on the thiophene ring, affecting binding to biological targets (e.g., BCKDK) .

Q. What strategies improve stability during storage and handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。